molecular formula C9H17NaO8 B13795458 sodium;3-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexoxy]propanoate

sodium;3-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexoxy]propanoate

Cat. No.: B13795458
M. Wt: 276.22 g/mol
InChI Key: RSDJAMPUNPVDHA-JKJIFJNKSA-M
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Description

Sodium;3-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexoxy]propanoate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a sodium ion, making it highly soluble in water and reactive under specific conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;3-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexoxy]propanoate typically involves the reaction of a hexose sugar with a propanoic acid derivative in the presence of a sodium base. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the hydroxyl groups and the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of biocatalysts to enhance the efficiency and yield of the reaction. Enzymatic processes are often employed to facilitate the selective hydroxylation of the hexose sugar, followed by esterification with propanoic acid and neutralization with sodium hydroxide.

Chemical Reactions Analysis

Types of Reactions

Sodium;3-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexoxy]propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted ethers or esters.

Scientific Research Applications

Sodium;3-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexoxy]propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in studies of carbohydrate metabolism and enzyme activity.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

    Industry: Utilized in the production of biodegradable polymers and as an additive in food and cosmetics.

Mechanism of Action

The mechanism of action of sodium;3-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexoxy]propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds and interact with active sites on enzymes, modulating their activity and influencing metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Sodium gluconate: Similar in structure but lacks the propanoate group.

    Sodium lactate: Contains a lactate group instead of the hexose sugar.

    Sodium ascorbate: Contains an ascorbate group with antioxidant properties.

Uniqueness

Sodium;3-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexoxy]propanoate is unique due to its combination of a hexose sugar and a propanoate group, providing distinct chemical properties and reactivity compared to other sodium salts. This uniqueness makes it valuable in specific applications where both carbohydrate and carboxylate functionalities are required.

Properties

Molecular Formula

C9H17NaO8

Molecular Weight

276.22 g/mol

IUPAC Name

sodium;3-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexoxy]propanoate

InChI

InChI=1S/C9H18O8.Na/c10-3-5(11)8(15)9(16)6(12)4-17-2-1-7(13)14;/h5-6,8-12,15-16H,1-4H2,(H,13,14);/q;+1/p-1/t5-,6+,8-,9-;/m1./s1

InChI Key

RSDJAMPUNPVDHA-JKJIFJNKSA-M

Isomeric SMILES

C(COC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=O)[O-].[Na+]

Canonical SMILES

C(COCC(C(C(C(CO)O)O)O)O)C(=O)[O-].[Na+]

Origin of Product

United States

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